molecular formula C15H14NO3+ B11496569 4-(Methoxycarbonyl)-1-(2-oxo-2-phenylethyl)pyridinium

4-(Methoxycarbonyl)-1-(2-oxo-2-phenylethyl)pyridinium

Cat. No.: B11496569
M. Wt: 256.28 g/mol
InChI Key: VUXGOEHUBPSSOX-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-1-(2-oxo-2-phenylethyl)pyridinium is a chemical compound that belongs to the pyridinium family This compound is characterized by the presence of a methoxycarbonyl group and a 2-oxo-2-phenylethyl group attached to the pyridinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-1-(2-oxo-2-phenylethyl)pyridinium typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the methoxycarbonyl and 2-oxo-2-phenylethyl groups. One common method involves the use of esterification reactions to introduce the methoxycarbonyl group, followed by the addition of the 2-oxo-2-phenylethyl group through a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and acylation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-1-(2-oxo-2-phenylethyl)pyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxycarbonyl and 2-oxo-2-phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Methoxycarbonyl)-1-(2-oxo-2-phenylethyl)pyridinium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-1-(2-oxo-2-phenylethyl)pyridinium involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The methoxycarbonyl and 2-oxo-2-phenylethyl groups play a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-phenylethyl 4-methylbenzenesulfonate
  • 2-oxo-2-phenylethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate
  • 2-oxo-2-phenylethyl 4-[hydroxy(phenyl)methyl]benzoate

Uniqueness

4-(Methoxycarbonyl)-1-(2-oxo-2-phenylethyl)pyridinium is unique due to the presence of both methoxycarbonyl and 2-oxo-2-phenylethyl groups on the pyridinium ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H14NO3+

Molecular Weight

256.28 g/mol

IUPAC Name

methyl 1-phenacylpyridin-1-ium-4-carboxylate

InChI

InChI=1S/C15H14NO3/c1-19-15(18)13-7-9-16(10-8-13)11-14(17)12-5-3-2-4-6-12/h2-10H,11H2,1H3/q+1

InChI Key

VUXGOEHUBPSSOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=[N+](C=C1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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